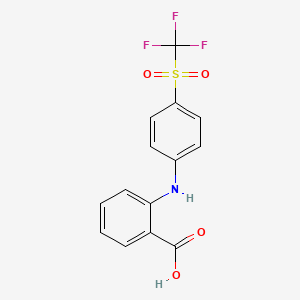
Anthranilic acid, N-(p-(trifluoromethylsulfonyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthranilic acid, N-(p-(trifluoromethylsulfonyl)phenyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H). This compound is characterized by the presence of a trifluoromethylsulfonyl group attached to the phenyl ring, making it a unique and valuable compound in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid, N-(p-(trifluoromethylsulfonyl)phenyl)- typically involves the reaction of anthranilic acid with p-(trifluoromethylsulfonyl)phenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Anthranilic acid, N-(p-(trifluoromethylsulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学的研究の応用
Anthranilic acid, N-(p-(trifluoromethylsulfonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of anthranilic acid, N-(p-(trifluoromethylsulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed therapeutic properties.
類似化合物との比較
Similar Compounds
Anthranilic acid: The parent compound with a simpler structure.
N-(p-(trifluoromethyl)phenyl)anthranilic acid: A similar compound with a trifluoromethyl group instead of a trifluoromethylsulfonyl group.
N-(p-(methylsulfonyl)phenyl)anthranilic acid: A compound with a methylsulfonyl group instead of a trifluoromethylsulfonyl group.
Uniqueness
Anthranilic acid, N-(p-(trifluoromethylsulfonyl)phenyl)- is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
4974-76-9 |
|---|---|
分子式 |
C14H10F3NO4S |
分子量 |
345.30 g/mol |
IUPAC名 |
2-[4-(trifluoromethylsulfonyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)23(21,22)10-7-5-9(6-8-10)18-12-4-2-1-3-11(12)13(19)20/h1-8,18H,(H,19,20) |
InChIキー |
KEIHTRDBSLENNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




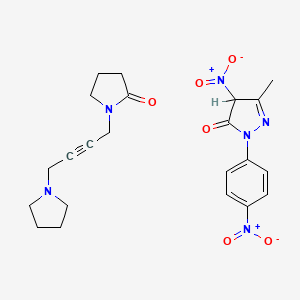
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)

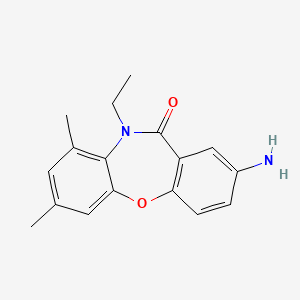
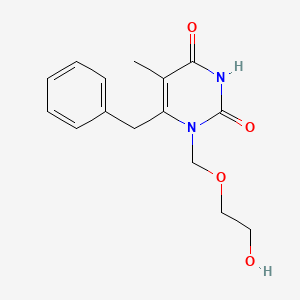
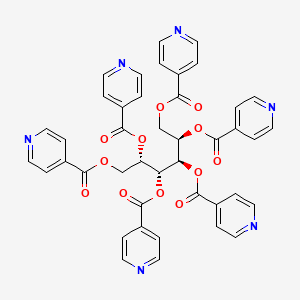
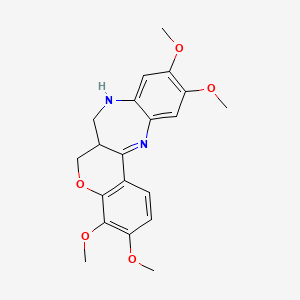
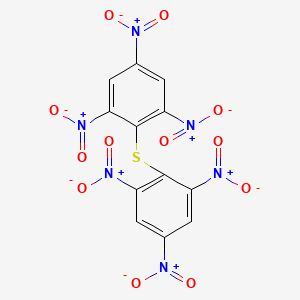
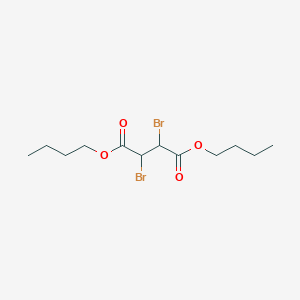
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
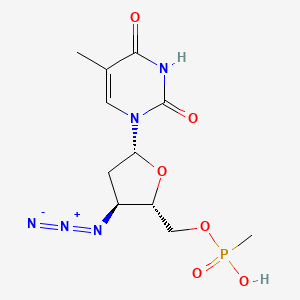
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
